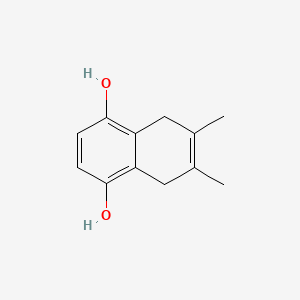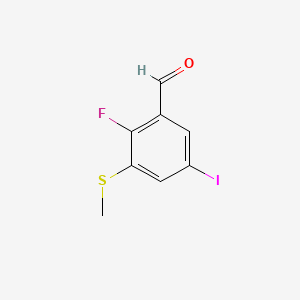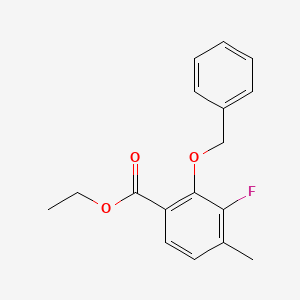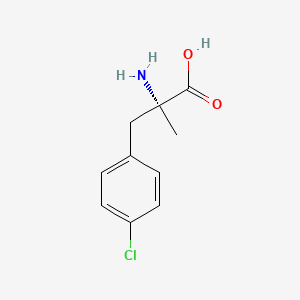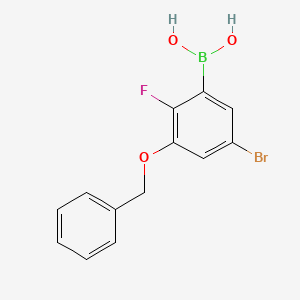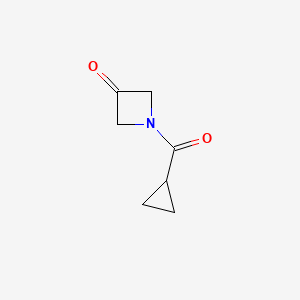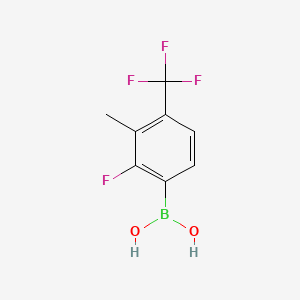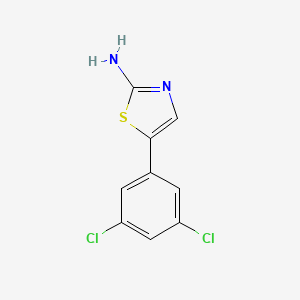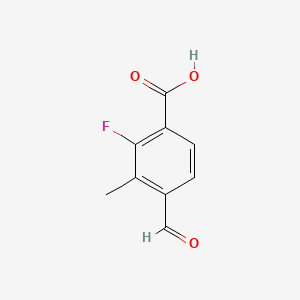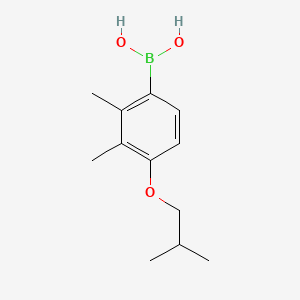![molecular formula C18H19BBrFO2 B14023067 2-(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14023067.png)
2-(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a biphenyl structure substituted with bromine and fluorine atoms, and a boronic ester group. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Bromination and Fluorination: The starting material, biphenyl, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions.
Formation of Boronic Ester: The brominated and fluorinated biphenyl is then reacted with a boronic ester precursor, such as pinacol borane, under catalytic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Substituted Biphenyl Derivatives: Formed through substitution reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group can form stable complexes with diols and other nucleophiles, facilitating its use in coupling reactions . The bromine and fluorine substituents can influence the reactivity and selectivity of the compound in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-fluorobiphenyl: A simpler biphenyl derivative with similar substituents but lacking the boronic ester group.
2-Fluoro-4-bromobiphenyl: Another biphenyl derivative with the same substituents but different positions.
4-Bromo-2-fluorodiphenyl: A related compound with a similar structure but different functional groups.
Uniqueness
The presence of the boronic ester group in 2-(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it unique compared to other similar compounds. This functional group allows the compound to participate in coupling reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C18H19BBrFO2 |
|---|---|
Molekulargewicht |
377.1 g/mol |
IUPAC-Name |
2-(6-bromo-2-fluoro-3-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H19BBrFO2/c1-17(2)18(3,4)23-19(22-17)15-14(20)11-10-13(16(15)21)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI-Schlüssel |
OUIZQLJYXUNOPT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid](/img/structure/B14022986.png)
![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol](/img/structure/B14022989.png)
